molecular formula C23H27FN4OS B2793836 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 433306-17-3

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2793836
M. Wt: 426.55
InChI Key: GVQCPVMQTJZHGS-UHFFFAOYSA-N
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Description



  • The compound is a heterocyclic molecule with a piperazine ring and a benzothieno-pyrimidine core.

  • It contains a 5-fluoro-2-methoxybenzyl group attached to the piperazine nitrogen.





  • Synthesis Analysis



    • The synthesis of this compound involves the assembly of the benzothieno-pyrimidine scaffold, followed by the introduction of the 5-fluoro-2-methoxybenzyl group.

    • Detailed synthetic routes and reaction conditions would be available in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula is C23H27FN4OS.

    • The compound has a tetrahydrobenzothieno[2,3-d]pyrimidine core with a 5-fluoro-2-methoxybenzyl substituent.

    • The piperazine ring contributes to the overall structure.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require examining its reactivity with various functional groups.

    • Literature reports may provide insights into its reactivity and potential transformations.





  • Physical And Chemical Properties Analysis



    • Experimental data on melting point, solubility, and stability would be essential.

    • Spectroscopic techniques (NMR, IR, etc.) can provide additional information.




  • Safety And Hazards



    • Safety data, toxicity, and potential hazards should be assessed.

    • Consult relevant literature for safety information.




  • Future Directions



    • Investigate its potential as an anticancer agent or other therapeutic applications.

    • Explore modifications to enhance its efficacy or reduce side effects.




    properties

    IUPAC Name

    4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27FN4OS/c1-15-3-6-20-18(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-12-17(24)4-5-19(16)29-2/h4-5,12,14-15H,3,6-11,13H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GVQCPVMQTJZHGS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27FN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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